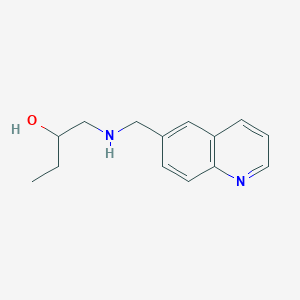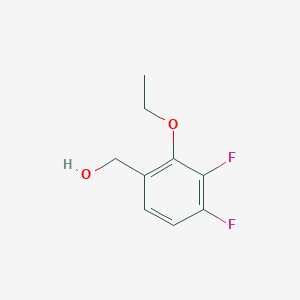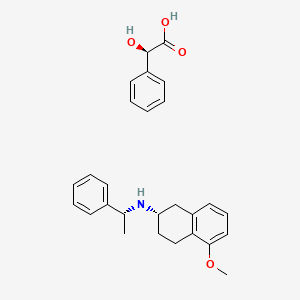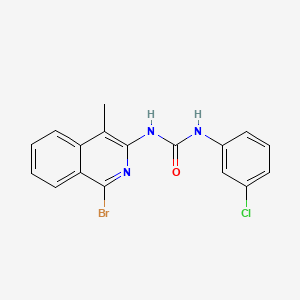
1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea typically involves the reaction of 1-bromo-4-methylisoquinoline with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst or base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea linkage can be hydrolyzed to form the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-(1-Bromoisoquinolin-3-yl)-3-(3-chlorophenyl)urea
- 1-(1-Bromo-4-methylisoquinolin-3-yl)-3-phenylurea
- 1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(4-chlorophenyl)urea
Uniqueness
1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea is unique due to the specific substitution pattern on the isoquinoline and phenyl rings. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
28970-88-9 |
|---|---|
分子式 |
C17H13BrClN3O |
分子量 |
390.7 g/mol |
IUPAC名 |
1-(1-bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C17H13BrClN3O/c1-10-13-7-2-3-8-14(13)15(18)21-16(10)22-17(23)20-12-6-4-5-11(19)9-12/h2-9H,1H3,(H2,20,21,22,23) |
InChIキー |
KBECGSDLBPVVFY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C2=CC=CC=C12)Br)NC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


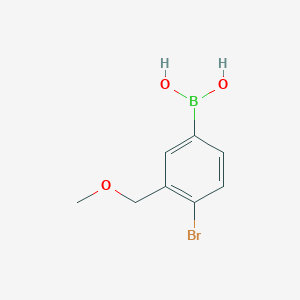
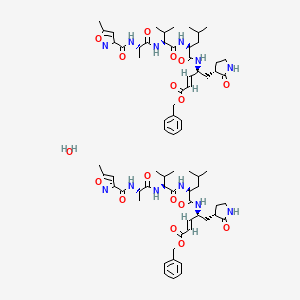

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)
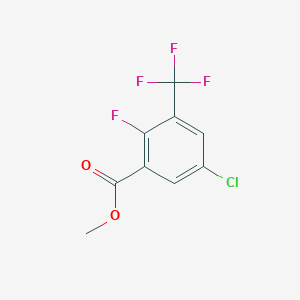

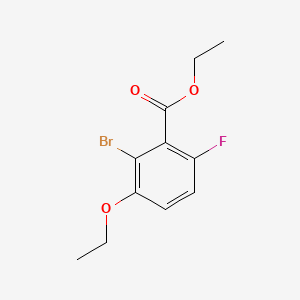
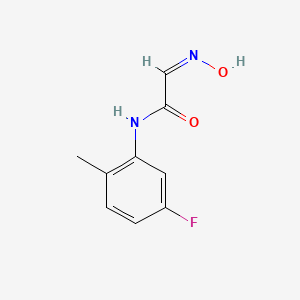
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)

